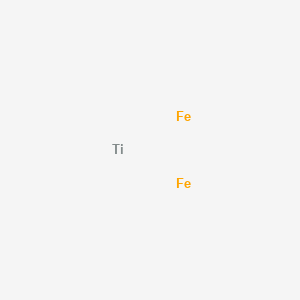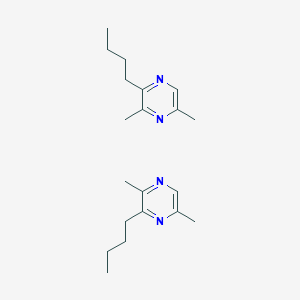
2-Hydroxyethyl(trimethyl)ammonium N-acetyl-DL-methionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxyethyl(trimethyl)ammonium N-acetyl-DL-methionate is a chemical compound with the molecular formula C12H26N2O4S and a molecular weight of 294.41 g/mol . It is known for its unique structure, which includes a quaternary ammonium group and an acetylated methionine moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyethyl(trimethyl)ammonium N-acetyl-DL-methionate typically involves the reaction of N-acetyl-DL-methionine with 2-hydroxyethyl(trimethyl)ammonium chloride. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxyethyl(trimethyl)ammonium N-acetyl-DL-methionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may yield thioethers or other reduced sulfur-containing compounds.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides or amines. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
Aplicaciones Científicas De Investigación
2-Hydroxyethyl(trimethyl)ammonium N-acetyl-DL-methionate is utilized in several scientific research fields:
Chemistry: It serves as a reagent in organic synthesis and catalysis.
Biology: The compound is used in studies involving protein modification and enzyme inhibition.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It finds applications in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 2-Hydroxyethyl(trimethyl)ammonium N-acetyl-DL-methionate exerts its effects involves interactions with specific molecular targets and pathways. The quaternary ammonium group can interact with negatively charged sites on proteins and enzymes, altering their activity. The acetylated methionine moiety may participate in redox reactions, influencing cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Hydroxyethyl(trimethyl)ammonium chloride
- N-Acetyl-DL-methionine
- Trimethylamine N-oxide
Uniqueness
Compared to similar compounds, 2-Hydroxyethyl(trimethyl)ammonium N-acetyl-DL-methionate stands out due to its combined quaternary ammonium and acetylated methionine structure. This unique combination imparts distinct chemical properties and reactivity, making it valuable in various research applications .
Propiedades
Número CAS |
71463-43-9 |
|---|---|
Fórmula molecular |
C12H26N2O4S |
Peso molecular |
294.41 g/mol |
Nombre IUPAC |
2-acetamido-4-methylsulfanylbutanoate;2-hydroxyethyl(trimethyl)azanium |
InChI |
InChI=1S/C7H13NO3S.C5H14NO/c1-5(9)8-6(7(10)11)3-4-12-2;1-6(2,3)4-5-7/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11);7H,4-5H2,1-3H3/q;+1/p-1 |
Clave InChI |
OTKITTZBFOVAMQ-UHFFFAOYSA-M |
SMILES canónico |
CC(=O)NC(CCSC)C(=O)[O-].C[N+](C)(C)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




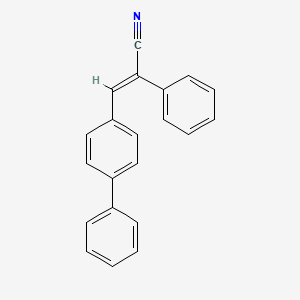

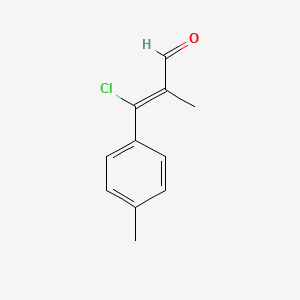


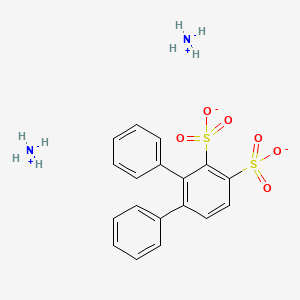

![8,14-dithia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),12-hexaen-16-one](/img/structure/B12667074.png)
